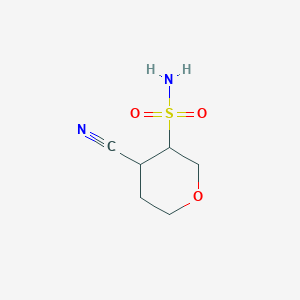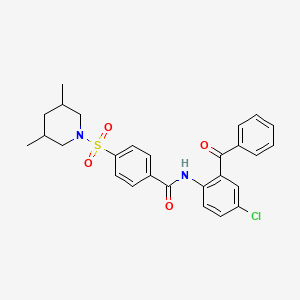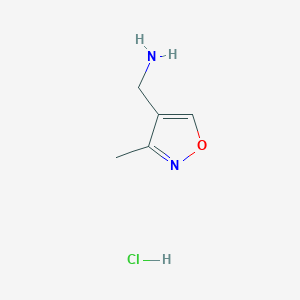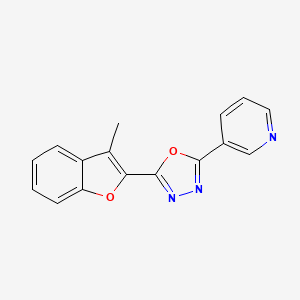![molecular formula C16H18N4OS B2391698 N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide CAS No. 1171705-53-5](/img/structure/B2391698.png)
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide, also known as BZTP, is a chemical compound that has been studied for its potential use in scientific research. BZTP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
科学的研究の応用
Antimicrobial and Antifungal Properties
Studies have shown that benzothiazole derivatives possess significant antimicrobial and antifungal activities. For instance, Mokhtari and Pourabdollah (2013) synthesized antimicrobial nano-materials by reacting 2-chloro-N-(benzothiazole-2-yl)acetamides with piperidine derivatives. These compounds demonstrated higher effectiveness against fungi, particularly Candida species, than bacteria. The presence of dimethylpiperidine groups and specific substituents on the benzothiazole ring was crucial for anticandidal activity (Mokhtari & Pourabdollah, 2013).
Metal Ion Sensing
Benzothiazole derivatives have been studied for their potential in metal ion sensing due to their electronic and structural properties. Rurack et al. (2000) investigated the spectroscopic properties of substituted pyrazolines with benzothiazole units, demonstrating their utility in sensing metal ions through electron transfer processes. This ability to interact with metal ions suggests potential applications in analytical chemistry and environmental monitoring (Rurack et al., 2000).
Antipsychotic Potential
The structural similarity of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide to other benzothiazole compounds suggests potential neurological applications. Wise et al. (1987) described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating antipsychotic-like profiles in behavioral animal tests without interaction with dopamine receptors. Such findings indicate the possible exploration of benzothiazole derivatives in developing novel antipsychotic drugs (Wise et al., 1987).
Antioxidant Activity
Compounds structurally related to benzothiazoles have been explored for their antioxidant properties. Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, demonstrating moderate to significant radical scavenging activity. This suggests the potential of benzothiazole derivatives in pharmaceutical applications targeting oxidative stress-related diseases (Ahmad et al., 2012).
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-10-12(2)20(18-11)9-8-19(13(3)21)16-17-14-6-4-5-7-15(14)22-16/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQPRSRXICHHBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)






![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)


![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2391638.png)